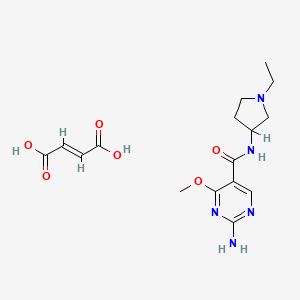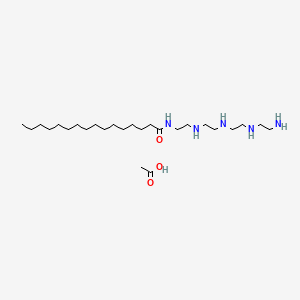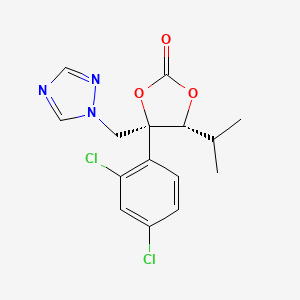
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound It is characterized by its complex structure, which includes a triazole ring, a dichlorophenyl group, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Carbonylation: The carbonyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The triazole and dichlorophenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For example, palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible applications in drug development, particularly for its triazole moiety, which is common in antifungal agents.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like this often involves interactions with specific molecular targets. The triazole ring, for example, can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Itraconazole: Similar in structure and used for similar applications.
Voriconazole: Another triazole derivative with potent antifungal activity.
Uniqueness
L-Arabinitol, 3,4-O-carbonyl-1,2,5-trideoxy-4-C-(2,4-dichlorophenyl)-2-methyl-5-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
CAS No. |
107659-80-3 |
|---|---|
Molecular Formula |
C15H15Cl2N3O3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-9(2)13-15(23-14(21)22-13,6-20-8-18-7-19-20)11-4-3-10(16)5-12(11)17/h3-5,7-9,13H,6H2,1-2H3/t13-,15-/m1/s1 |
InChI Key |
TYQWQKATPFOXDZ-UKRRQHHQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)C1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


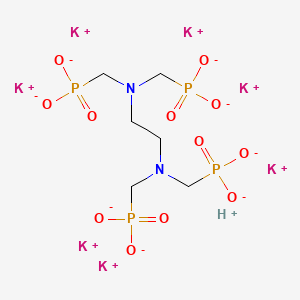

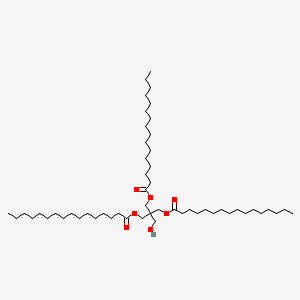
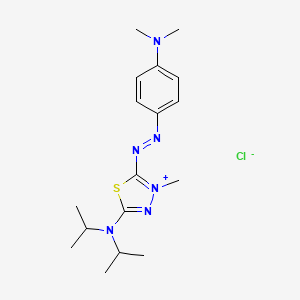
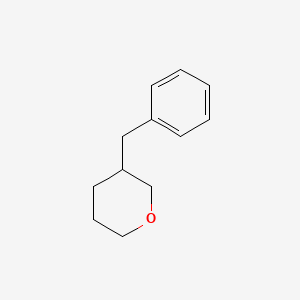
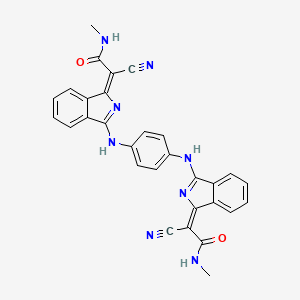



![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)

